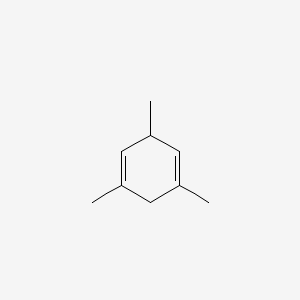
1,3,5-Trimethyl-1,4-cyclohexadiene
Overview
Description
1,3,5-Trimethyl-1,4-cyclohexadiene is an organic compound with the molecular formula C9H14. It is a derivative of cyclohexadiene, characterized by the presence of three methyl groups attached to the cyclohexadiene ring.
Mechanism of Action
Target of Action
1,3,5-Trimethyl-1,4-cyclohexadiene is a chemical compound that primarily targets organic synthesis processes. It is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Mode of Action
The compound is known to participate in cycloaddition reactions, specifically Diels-Alder reactions . This type of reaction is a [4 + 2] cycloaddition, resulting in the formation of a six-membered ring . The reaction usually occurs well only when the 2 component is substituted with electron-attracting groups and the 4 component is substituted with electron-donating groups, or the reverse .
Biochemical Pathways
These reactions are crucial in the formation of six-membered rings, which are common structures in many biochemical compounds .
Pharmacokinetics
It is known that the compound is insoluble in water , which may affect its absorption and distribution in biological systems.
Result of Action
The molecular and cellular effects of this compound’s action largely depend on the specific context of its use. As an intermediate in organic synthesis, its primary effect is the formation of more complex compounds through cycloaddition reactions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s insolubility in water may limit its use in aqueous environments. Additionally, certain conditions may be required to facilitate its participation in Diels-Alder reactions .
Biochemical Analysis
Biochemical Properties
1,3,5-Trimethyl-1,4-cyclohexadiene plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to participate in electrophilic addition reactions, where it can react with halogens or hydrogen halides
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in metabolic flux and metabolite levels, impacting overall cellular health and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. The compound’s ability to undergo electrophilic addition reactions highlights its potential to influence gene expression and other molecular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its stability under specific conditions, but it may degrade over time, leading to changes in its biochemical activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Understanding the threshold effects and the compound’s toxicity profile is essential for its safe application in various settings .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. These interactions can affect metabolic flux and the levels of various metabolites, highlighting the compound’s role in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments, influencing its overall activity and function .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Trimethyl-1,4-cyclohexadiene can be synthesized through several methods. One common approach involves the dehydrobromination of 1,2-dibromocyclohexane using sodium hydride (NaH) as a base. The reaction proceeds as follows :
(CH2)4(CHBr)2+2NaH→(CH2)2(CH)4+2NaBr+2H2
Industrial Production Methods
In industrial settings, the production of this compound often involves catalytic processes that ensure high yield and purity. These methods typically employ catalysts such as palladium or platinum to facilitate the hydrogenation and dehydrogenation steps required to form the desired compound .
Chemical Reactions Analysis
Types of Reactions
1,3,5-Trimethyl-1,4-cyclohexadiene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert it into more saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is often used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and acids (e.g., sulfuric acid) are commonly employed.
Major Products
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of halogenated or alkylated cyclohexadiene derivatives .
Scientific Research Applications
1,3,5-Trimethyl-1,4-cyclohexadiene has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Cyclohexadiene: The parent compound without methyl groups.
1,3,5-Trimethylbenzene: A similar compound with a benzene ring instead of a cyclohexadiene ring.
1,4-Cyclohexadiene: A related compound with different methyl group positions.
Uniqueness
1,3,5-Trimethyl-1,4-cyclohexadiene is unique due to the specific positioning of its methyl groups, which can significantly affect its chemical reactivity and physical properties. This makes it a valuable compound for various synthetic and industrial applications .
Properties
IUPAC Name |
1,3,5-trimethylcyclohexa-1,4-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14/c1-7-4-8(2)6-9(3)5-7/h4-5,7H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWNSPYIKHBSEAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=C(CC(=C1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10448676 | |
| Record name | 1,3,5-TRIMETHYL-1,4-CYCLOHEXADIENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10448676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4074-23-1 | |
| Record name | 1,3,5-TRIMETHYL-1,4-CYCLOHEXADIENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10448676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


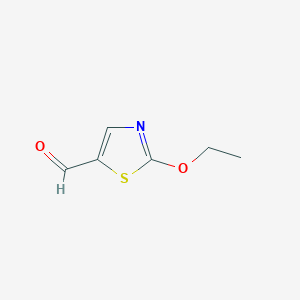
![imidazo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione](/img/structure/B1610138.png)
![1,2-Di([1,1'-biphenyl]-4-yl)ethyne](/img/structure/B1610140.png)
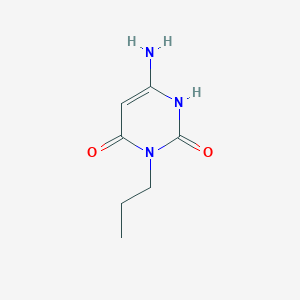
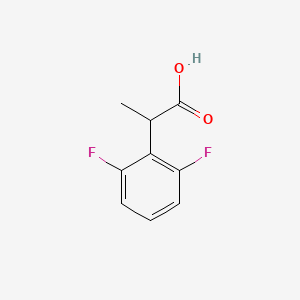
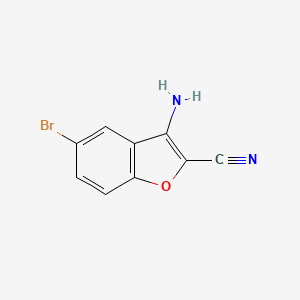
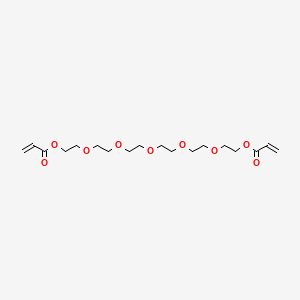
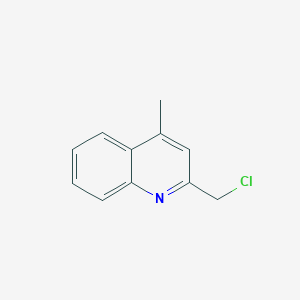
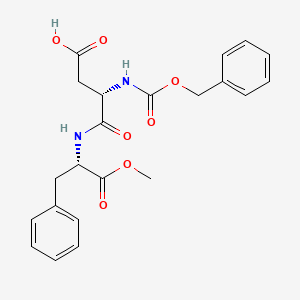
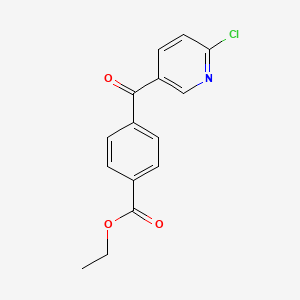
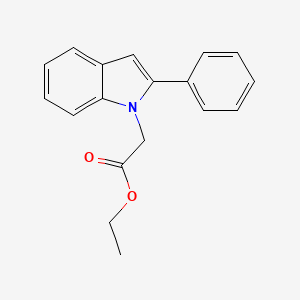
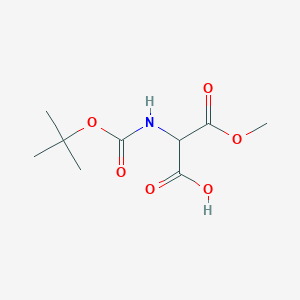
![4-[(4-Fluorophenyl)(hydroxy)methyl]benzonitrile](/img/structure/B1610156.png)

